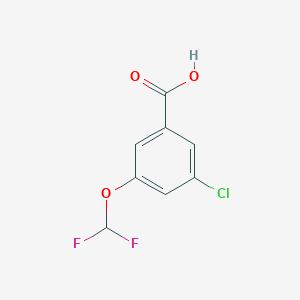

3-Chloro-5-(difluoromethoxy)benzoic acid

Vue d'ensemble

Description

3-Chloro-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a difluoromethoxy group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(difluoromethoxy)benzoic acid typically involves the following steps:

Aromatic Nucleophilic Substitution: A precursor molecule with a chlorine atom at the 3-position on the benzene ring reacts with a difluoromethoxy nucleophile.

Esterification and Hydrolysis: Another method involves reacting a precursor molecule with a chlorine atom at the 5-position with difluoromethanol (CF2HOH), followed by hydrolysis to obtain the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as difluoromethoxy anions.

Esterification: Reagents include alcohols and an acid catalyst, such as sulfuric acid.

Major Products

Substitution Reactions: The major products are substituted benzoic acids with various nucleophiles replacing the chlorine atom.

Esterification: The major products are esters of this compound.

Applications De Recherche Scientifique

3-Chloro-5-(difluoromethoxy)benzoic acid is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Chloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.

3-Chloro-4-(difluoromethoxy)benzoic acid: Similar structure but with the difluoromethoxy group at the 4-position.

Uniqueness

3-Chloro-5-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring.

Activité Biologique

3-Chloro-5-(difluoromethoxy)benzoic acid, with the molecular formula CHClFO, is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a chloro group and a difluoromethoxy moiety, which significantly influence its biological activity.

- Molecular Weight : 222.58 g/mol

- Purity : Typically ≥ 97%

- Structure : The presence of electron-withdrawing groups (chlorine and difluoromethoxy) enhances the compound's reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The electron-withdrawing properties of its substituents facilitate binding to various enzymes and receptors, influencing their activity. This compound has been shown to participate in:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The structural characteristics allow for effective binding to proteins, modulating their function .

1. Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has been investigated for its role as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibiting this pathway may lead to reduced inflammation in various diseases, including autoimmune disorders .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves modulation of cell signaling pathways that are crucial for cancer cell survival and proliferation .

Case Study 1: Inhibition of NLRP3 Inflammasome

A recent study focused on designing small molecule inhibitors targeting the NLRP3 inflammasome. The findings indicated that modifications similar to those present in this compound enhanced binding affinity and inhibitory potency against NLRP3, suggesting a potential pathway for therapeutic development in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzoic acid derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for antibiotic development .

Research Findings Summary Table

Propriétés

IUPAC Name |

3-chloro-5-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQULMFOHBBORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.